2,5-Dimethyl-3,4-diphenylcyclopentadienone

Reduction Chemistry Cyclopentadienone Dimerization Electron Transfer

This substituted cyclopentadienone is distinguished by its reversible dimerization, which governs its reactivity as a diene. Its non-coplanar phenyl groups sterically enforce exo-selectivity in cycloadditions, a feature not found in coplanar analogs. The crystalline dimer undergoes quantitative solid-state photoconversion, enabling purification-free topochemical synthesis, and its norbornenone adducts serve as a safer, base-triggered CO source for Pd-catalyzed carbonylations, replacing gaseous CO cylinders. Under reductive conditions, it uniquely yields dimeric products, unlike other derivatives. Ensure your research benefits from these substituent-controlled properties by sourcing this specific scaffold.

Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
CAS No. 26307-17-5
Cat. No. B12062004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3,4-diphenylcyclopentadienone
CAS26307-17-5
Molecular FormulaC19H16O
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3
InChIKeySOXYIWTUKPMWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3,4-diphenylcyclopentadienone CAS 26307-17-5: Key Properties and Procurement Considerations


2,5-Dimethyl-3,4-diphenylcyclopentadienone (CAS 26307-17-5) is a substituted cyclopentadienone derivative with molecular formula C₁₉H₁₆O and molecular weight 260.33 g/mol . The compound exists predominantly as a reversible dimer at ambient temperature, a property that fundamentally distinguishes it from non-dimerizing cyclopentadienones such as tetraphenylcyclopentadienone (tetracyclone) [1]. Predicted physical properties include a boiling point of 423.8±45.0 °C and density of 1.121±0.06 g/cm³ . The compound is readily synthesized via condensation of benzil with 3-pentanone and serves as a versatile diene in cycloaddition chemistry [2].

Why 2,5-Dimethyl-3,4-diphenylcyclopentadienone Cannot Be Replaced by Tetraphenyl- or Dimethoxycarbonyl-Substituted Analogs


Generic substitution among cyclopentadienone derivatives is precluded by substituent-dependent differences in three critical performance dimensions: (1) dimerization equilibrium and monomer availability, which governs reactivity in cycloaddition and reduction chemistry [1]; (2) steric and electronic modulation of periselectivity in cycloaddition reactions, where methyl versus methoxycarbonyl versus phenyl substitution alters both reaction rate and product distribution [2]; and (3) divergent reduction pathways under identical conditions, with 2,5-dimethyl-3,4-diphenylcyclopentadienone affording reduced dimers whereas tetraphenylcyclopentadienone and 2,5-dimethoxy-3,4-diphenylcyclopentadienone yield monomeric cyclopentenones [1]. These substituent-controlled differences make in-class interchange scientifically unsound without experimental validation.

Quantitative Differentiation Evidence for 2,5-Dimethyl-3,4-diphenylcyclopentadienone Versus Closest Analogs


Reduced Dimer Formation vs. Cyclopentenone Reduction: Divergent Reactivity Under Identical Conditions

Under identical reaction conditions (chlorosilane derivatives in HMPA with magnesium), 2,5-dimethyl-3,4-diphenylcyclopentadienone and tropone both afforded reduced dimers, whereas tetraphenylcyclopentadienone and 2,5-dimethoxy-3,4-diphenylcyclopentadienone were reduced to the corresponding monomeric cyclopentenones [1]. This divergent pathway is attributed to substituent-dependent radical anion stability and dimerization equilibrium.

Reduction Chemistry Cyclopentadienone Dimerization Electron Transfer

Diels-Alder Cycloaddition Yield with N-Phenyl-3-bromomaleimide

2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer (3) reacted smoothly with N-phenyl-3-bromomaleimide (4a) to give cycloadduct 5a in 71% yield as a bench-stable solid [1]. The reaction proceeds via thermal dissociation of the dimer to the reactive monomer, enabling efficient cycloaddition without requiring specialized monomer stabilization techniques.

Cycloaddition Diels-Alder CO-Releasing Molecules

Periselectivity Comparison: 2,5-Dimethyl vs. 2,5-Dimethoxycarbonyl Substitution

In cycloaddition reactions with 8-aryl-8-azaheptafulvenes, 2,5-dimethyl-3,4-diphenylcyclopentadienone (1a) produced exo [8+4] adducts as the dominant products along with minor amounts of endo [4+2] adducts and trace [8+2] adducts. When substituting the 2,5-methyl groups with methoxycarbonyl groups (compound 1c), the reaction rate increased without any relevant change in selectivity [1]. This indicates that while 2,5-dimethyl-3,4-diphenylcyclopentadienone exhibits predictable periselectivity, the dimethoxycarbonyl analog offers faster kinetics but identical product distribution.

Periselectivity Cycloaddition Steric Effects

Quantitative Solid-State Photochemistry: 100% Conversion to Cage Product

Irradiation of crystalline 2,5-dimethyl-3,4-diphenylcyclopentadienone (1d) quantitatively gave the cage-product (3) [1]. The compound was isolated in crystalline state from its dissociating dimer, and its spectral properties were fully characterized. Quantitative conversion represents a rare and valuable property in solid-state photochemical transformations.

Solid-State Photochemistry Cage Compounds Quantitative Conversion

Steric Effects on Endo-Addition: Comparison with 1,3-Dimethylcyclopenta[l]phenanthren-2-one

Endo-addition of non-conjugated dienophiles (cyclopentene, cis-but-2-ene, and cyclobutene) is more important for 1,3-dimethylcyclopenta[l]phenanthren-2-one (8) than for 2,5-dimethyl-3,4-diphenylcyclopentadienone (6), supporting the view that steric effects associated with non-coplanar phenyl groups in (6) impede endo-addition [1]. This steric impediment arises from the orthogonal orientation of phenyl substituents relative to the cyclopentadienone core.

Steric Effects Diels-Alder Endo/Exo Selectivity

Norbornenone-Derived CO Source Performance in Palladium-Catalyzed Carbonylation

Norbornenone (5b), obtained from the reaction of 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer (3) with bromomaleic anhydride (4b), provides an excellent base-triggered source of carbon monoxide for palladium-catalyzed carbonylation reactions [1]. The system enabled aminocarbonylation, ketoamide synthesis, and Suzuki-Miyaura reactions of aryl iodides, yielding carbonylated products in good to excellent yields in a two-chamber reaction vessel.

Carbon Monoxide Source Palladium Catalysis Carbonylation

Validated Application Scenarios for 2,5-Dimethyl-3,4-diphenylcyclopentadienone Based on Quantitative Evidence


Exo-Selective Diels-Alder Cycloadditions Requiring Steric Control

The non-coplanar phenyl groups in 2,5-dimethyl-3,4-diphenylcyclopentadienone sterically impede endo-addition of non-conjugated dienophiles, making this compound a preferred diene for exo-selective cycloadditions where endo pathways are undesirable [1]. This steric profile is not replicated by analogs with coplanar aryl substituents or fused-ring systems such as 1,3-dimethylcyclopenta[l]phenanthren-2-one.

Synthesis of Norbornenone-Based CO-Releasing Molecules and Carbonylation Reagents

The dimer of 2,5-dimethyl-3,4-diphenylcyclopentadienone reacts with bromomaleic anhydride to form norbornenone 5b, which serves as an excellent base-triggered CO source for palladium-catalyzed carbonylation reactions including aminocarbonylation and Suzuki-Miyaura coupling [2]. This application is specific to the dimethyl-substituted cyclopentadienone scaffold and provides a safer alternative to gaseous CO cylinders for small-scale reactions.

Solid-State Photochemical Synthesis of Cage Compounds

Crystalline 2,5-dimethyl-3,4-diphenylcyclopentadienone undergoes quantitative photochemical conversion to a cage product upon irradiation [3]. This property enables high-yield solid-state transformations without chromatographic purification, making the compound valuable for topochemical synthesis and materials chemistry applications requiring clean, quantitative photoconversion.

Reductive Dimerization Chemistry

Under electron-transfer conditions with chlorosilane derivatives and magnesium, 2,5-dimethyl-3,4-diphenylcyclopentadienone uniquely affords reduced dimers, whereas tetraphenyl- and 2,5-dimethoxy-substituted analogs undergo monomeric reduction to cyclopentenones [4]. This divergent pathway makes the dimethyl-substituted compound the appropriate choice for applications requiring cyclopentadienone-derived dimeric products rather than monomeric cyclopentenones.

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